Product packaging for Zinc arsenate(Cat. No.:CAS No. 13464-33-0)

Zinc arsenate

Cat. No.: B073243
CAS No.: 13464-33-0
M. Wt: 474 g/mol
InChI Key: LHBPLFWXEXNIJU-UHFFFAOYSA-H
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Description

Zinc arsenate (Zn3(AsO4)2) is an inorganic compound of significant interest in specialized research domains, particularly in the study of historical pesticides and advanced material systems. Its primary research value lies in its role as a model compound for investigating the environmental persistence, soil chemistry, and remediation strategies for legacy arsenical contaminants. In material science, this compound serves as a precursor and functional component in the synthesis of specialized glasses, corrosion-resistant coatings, and as a cathodic corrosion inhibitor in certain experimental electrolytic systems. The compound's mechanism of action, particularly in its pesticidal context, is attributed to the release of arsenate ions (AsO4³⁻), which act as a metabolic poison by uncoupling oxidative phosphorylation, ultimately leading to cellular energy depletion. Researchers utilize high-purity this compound to develop and validate sensitive analytical methods for arsenic speciation and to explore its solid-state chemistry for potential applications in electronics and catalysis. This product is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. All handling must conform to strict laboratory safety protocols for heavy metal and arsenic compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Zn3(AsO4)2<br>As2O8Zn3 B073243 Zinc arsenate CAS No. 13464-33-0

Properties

IUPAC Name

trizinc;diarsorate
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InChI

InChI=1S/2AsH3O4.3Zn/c2*2-1(3,4)5;;;/h2*(H3,2,3,4,5);;;/q;;3*+2/p-6
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InChI Key

LHBPLFWXEXNIJU-UHFFFAOYSA-H
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Canonical SMILES

[O-][As](=O)([O-])[O-].[O-][As](=O)([O-])[O-].[Zn+2].[Zn+2].[Zn+2]
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Molecular Formula

Zn3(AsO4)2, As2O8Zn3
Record name ZINC ARSENATE
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DSSTOX Substance ID

DTXSID50894931
Record name Zinc orthoarsenate
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Molecular Weight

474.0 g/mol
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Physical Description

Zinc arsenate is a white powder. Toxic by inhalation and ingestion., Octahydrate: White odorless powder; [MSDSonline]
Record name ZINC ARSENATE
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Density

3.31 at 59 °F (USCG, 1999) - Denser than water; will sink
Record name ZINC ARSENATE
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CAS No.

13464-33-0; 13464-44-3; 28838-01-9; 28838-02-0, 1303-39-5, 13464-44-3
Record name ZINC ARSENATE
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Record name ZINC ORTHOARSENATE
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Synthesis Methodologies of Zinc Arsenate Compounds

Hydrothermal Synthesis Approaches for Crystalline Zinc Arsenates

Hydrothermal synthesis is a prominent method for producing crystalline inorganic materials, including zinc arsenates. This technique involves chemical reactions in aqueous solutions at elevated temperatures and pressures, typically within a sealed vessel called an autoclave. The method is particularly effective for crystallizing substances that are not readily soluble at lower temperatures, yielding well-defined crystalline products. In the context of zinc arsenates, hydrothermal routes have been used to create a range of materials, from simple hydrates to complex mineral-analogous structures. sigmaaldrich.comcsulb.edugoogle.com

For instance, a synthetic polymorph of zinc arsenate hydrate, Zn₉(AsO₄)₆·4H₂O, was successfully prepared from an aqueous solution using this technique. csulb.edugoogle.com The structure of this compound consists of chains of edge-sharing octahedra and trigonal-bipyramidal zinc atoms linked by tetrahedra of zinc and arsenic. csulb.edu

Parametric Investigations in Hydrothermal this compound Synthesis

The outcome of hydrothermal synthesis is highly sensitive to several key parameters, including temperature, pH, reaction time, and the ratio of precursor concentrations. metu.edu.trmdpi.com Systematic investigation of these parameters is crucial for controlling the phase and morphology of the final this compound product. metu.edu.tr

Different temperatures can lead to distinct phases. For example, studies have shown the formation of various this compound structures at temperatures ranging from 70°C to 220°C. imim.placs.org One particular synthesis of a cadmium-zinc arsenate, Cd₁.₂₅Zn₀.₇₅(HAsO₄)₂·2H₂O, utilized a multi-step heating regime, holding the reaction at 220°C for 60 hours before cooling and holding at 150°C for another 10 hours. sigmaaldrich.com The pH of the reaction medium is another critical factor, influencing which species are present in the solution and how they assemble. Research has demonstrated the formation of specific this compound phases at controlled pH values, such as pH 6 or pH 8. imim.placs.org The duration of the reaction and the molar ratios of the initial zinc and arsenic sources are also pivotal in guiding the reaction toward the desired crystalline product. imim.pl

Synthesis of Mono-Phase Crystalline this compound (III)

The targeted synthesis of a specific phase, such as mono-phase crystalline this compound (III), highlights the precision required in controlling reaction parameters. This compound (III), with the chemical formula Zn(AsO₂)₂, has been successfully synthesized as a mono-phase crystalline product with a monoclinic crystal lattice. imim.plresearchgate.net

The synthesis is achieved by precipitating the compound from an arsenious solution. imim.pl The process involves dissolving arsenic trioxide (As₂O₃) in a sodium hydroxide (B78521) (NaOH) solution to create the arsenite source. A zinc sulphate (ZnSO₄) solution is then added to this mixture to precipitate the this compound (III). imim.plpan.pl The optimal conditions for achieving a mono-phase product have been identified through detailed experimental work. imim.plresearchgate.net

Table 1: Optimized Parameters for Mono-Phase this compound (III) Synthesis imim.plresearchgate.net

Parameter Value
NaOH Concentration 1 mol/L
Molar Ratio n(OH⁻)/n(As) 1:1
Molar Ratio n(Zn)/n(As) 1:2
Reaction Temperature 80°C
Reaction Time 2 hours

Under these specific conditions, the yields of arsenic and zinc precipitation from the solution were reported to be 77.70% and 46.37%, respectively. imim.plresearchgate.net

Solution-Mediated Synthesis Techniques for this compound Materials

Solution-mediated synthesis encompasses a range of techniques performed in a liquid medium, often at milder temperatures than traditional hydrothermal methods. These approaches, including aqueous precipitation and templated synthesis, offer versatile routes to novel this compound materials with complex architectures. fishersci.caacs.org

Aqueous Precipitation Methods for this compound Formation

Aqueous precipitation is a direct method for synthesizing this compound. It typically involves mixing aqueous solutions containing soluble zinc and arsenate salts, leading to the formation of an insoluble this compound product that precipitates out of the solution. The nature of the precipitate is heavily influenced by factors such as pH and the presence of other ions or surfaces.

Studies have shown that in co-contaminated systems, the presence of zinc can reduce the solubility of arsenic, likely through the precipitation of this compound. The interaction of zinc and arsenate on mineral surfaces can lead to the formation of specific this compound phases. For example, research on the co-sorption of zinc and arsenate on γ-alumina surfaces at a pH of 5.5 resulted in the formation of precipitates similar to the mineral koettigite (Zn₃(AsO₄)₂·8H₂O). In other systems, adamite-like [Zn₂(AsO₄)OH] surface precipitates have been observed to form on goethite.

Templated Synthesis of Novel this compound Frameworks

A sophisticated approach to creating complex, porous this compound structures is templated synthesis. This method utilizes organic molecules, typically amines, as "structure-directing agents" or "templates." acs.orgrsc.org During the synthesis, the inorganic zinc and arsenate species assemble around the organic template molecules, which are later removed to leave behind a porous, open-framework structure. acs.org This technique has led to the discovery of a wide variety of zinc arsenates with diverse dimensionalities, from zero-dimensional molecular clusters to one-, two-, and three-dimensional extended frameworks. acs.orgfigshare.com

Several organic amines have been successfully employed to create novel this compound frameworks:

N-(2-aminoethyl)-1,3-diaminopropane (AE-DAP): The use of this asymmetric amine under mild hydrothermal conditions led to the synthesis of a three-dimensional this compound, [NH₃(CH₂)₃NH₂(CH₂)₂NH₃][Zn₄(AsO₄)₃(HAsO₄)]·H₂O. fishersci.ca This compound features a complex structure with intersecting helical channels. The synthesis involved heating a mixture of ZnO, HCl, H₃AsO₄, oxalic acid, and the AE-DAP template first at 75°C for 72 hours, followed by a second heating step at 150°C for 24 hours. fishersci.ca

Dipropylenetriamine (DPTA): This amine was used as a template in the hydrothermal synthesis of a this compound–oxalate, [NH₃(CH₂)₃NH₂(CH₂)₃NH₃][Zn₃(AsO₄)(HAsO₄)₂(C₂O₄)], which possesses a three-dimensional architecture with 10-membered channels.

Ethylenediamine: This simpler diamine has been used to template a this compound with a zeolite-type open framework structure. csulb.edu

These templated syntheses demonstrate the ability to create intricate, porous materials by carefully selecting the organic structure-directing agent. acs.org

Low-Temperature Synthetic Routes for this compound Zeolite Analogues

Zeolites are microporous crystalline aluminosilicates with well-defined channel and cage structures. The synthesis of non-aluminosilicate materials that mimic zeolite topologies, known as zeolite analogues, is an active area of research. For zinc arsenates, low-temperature synthetic routes have been developed to produce such structures.

A notable example is the synthesis of an ammonium (B1175870) this compound with an ABW-type zeolite framework. acs.orgnih.gov Researchers have developed a new, high-yield, low-temperature route to this material. acs.org The synthesis is conducted by heating a mixture of 4 M H₃AsO₄ and 2 M Zn(NO₃)₂ in a sealed bottle at just 70°C for 70 hours. acs.org An ammonia (B1221849) solution is used to adjust the pH of the initial mixture to 8. This method provides a more accessible route to this zeolite analogue compared to other procedures that might require higher temperatures or result in mixed-phase products. acs.org The development of such low-temperature routes is significant for the potential application of these materials in areas like waste management, where energy-efficient synthesis is desirable. acs.orgnih.gov

Preparation Strategies for Zinc Arsenates in Industrial Applications

The industrial production of this compound is primarily driven by its application as a wood preservative and pesticide. procurementresource.com The manufacturing processes are designed for scalability and cost-effectiveness, focusing on producing stable and effective formulations. Two principal strategies dominate the industrial synthesis of this compound compounds.

One common method involves the direct precipitation of this compound from a reaction between a soluble zinc salt and an arsenic acid solution. chembk.com A more prominent industrial application is the synthesis of this compound within a mixed metal-ammonia complex, specifically Ammoniacal Copper this compound (ACZA), which is widely used for wood preservation. google.comcanada.ca

A significant industrial use of this compound is as a component in Ammoniacal Copper this compound (ACZA) wood preservatives. azom.com In this context, this compound is not produced as an isolated compound but is formed in a complex ammoniacal solution with copper arsenate. google.com This method is favored for its ability to produce a stable, water-borne preservative that is effective for treating certain wood species. canada.ca

The commercial process involves reacting a mixture of copper (II) oxide (CuO), zinc oxide (ZnO), arsenic acid (H₃AsO₄), and ammonia (NH₃). google.com Ammonium bicarbonate (NH₄HCO₃) or carbon dioxide (CO₂) is also added to the reaction. google.com The resulting product is a concentrated solution containing copper ammonium cations, zinc ammonium cations, and arsenate anions. google.com This concentrate is then diluted with water at treatment plants to create the final wood preservative solution. google.comgoogle.com

The process can be carried out in both batch and continuous production systems. In a typical batch process, aqueous ammonia is charged into a reactor, followed by the dissolution of zinc oxide and ammonium bicarbonate. Copper (II) oxide and arsenic acid are then added sequentially. The reaction is maintained at a temperature below 55°C for 4 to 24 hours to prevent the volatilization of ammonia and ensure a high conversion efficiency, which can exceed 99%.

Historically, commercial ACZA concentrates were prepared at wood treatment facilities by mixing arsenic acid, cuprous oxide, zinc oxide, and ammonium bicarbonate in aqueous ammonia, a process that required heat and aeration to oxidize the cuprous oxide. google.comgoogle.com Modern methods, however, often utilize copper (II) oxide directly, simplifying the process. google.com The concentrate is typically sold with a total oxide content of around 9.92%, with an approximate ratio of copper oxide to zinc oxide to arsenic pentoxide of 2:1:1. canada.capublications.gc.ca

Below is an interactive data table summarizing the reaction components and conditions for the synthesis of ACZA concentrate.

Parameter Value/Description References
Reactants Copper (II) oxide, Zinc oxide, Arsenic acid, Ammonia, Ammonium bicarbonate or Carbon dioxide google.com
Weight Ratio NH₄HCO₃:NH₃:ZnO:As₂O₅:CuO is maintained within 0.8–1.2 : 1.2–1.8 : 0.3–0.7 : 0.3–0.7 : 1.0 google.com
Reaction Temp. Below 55°C
Reaction Time 4–24 hours
Process Type Batch or Continuous
Product Concentrated ACZA solution canada.cagoogle.com
Purity of Reactants Zinc oxide >99.9% purity; Arsenic acid <0.1% sulfate (B86663) content

Another industrial method for producing this compound involves a precipitation reaction. procurementresource.com This process begins with the creation of a sodium arsenite solution by dissolving arsenic trioxide (As₂O₃) in sodium hydroxide (NaOH). procurementresource.com This solution is then reacted with a zinc sulfate (ZnSO₄) solution at elevated temperatures. procurementresource.com

The reaction leads to the formation of a this compound precipitate. procurementresource.com Following the precipitation, the solid this compound is washed with hot deionized water to remove any soluble impurities. procurementresource.com The final step is drying the washed precipitate to obtain pure this compound as a final product. procurementresource.com This method allows for the production of this compound as a standalone compound, which can then be used in various applications, including as a pesticide or as a precursor in other chemical syntheses. procurementresource.com

Structural Elucidation and Crystallography of Zinc Arsenate Phases

Single Crystal and Powder X-ray Diffraction Analyses of Zinc Arsenates

Single crystal X-ray diffraction (SCXRD) is a powerful analytical technique for determining the precise atomic structure of crystalline materials. creative-biostructure.commdpi.com It involves directing a focused, monochromatic X-ray beam onto a single, well-formed crystal and measuring the resulting diffraction pattern. creative-biostructure.com This pattern provides comprehensive data on the crystal lattice, including atomic positions, bond lengths, and angles. creative-biostructure.compulstec.net SCXRD is considered the most powerful technique for the structural study of crystalline samples at an atomic level. mdpi.com

Powder X-ray diffraction (PXRD) is another widely used technique that analyzes a large collection of randomly oriented microcrystals. creative-biostructure.com Instead of producing discrete spots like SCXRD, PXRD generates a diffraction pattern of concentric rings. pulstec.net The resulting plot of intensity versus the diffraction angle is a characteristic fingerprint of the crystalline phase, making it invaluable for phase identification. ub.edu While SCXRD provides more detailed structural information, PXRD is essential for identifying crystalline phases in a sample. creative-biostructure.compulstec.net

Identification and Crystallographic Characterization of Natural Zinc Arsenate Minerals

Naturally occurring this compound minerals are found in the oxidized zones of arsenic-bearing zinc deposits. wikipedia.org These minerals exhibit a variety of crystal structures, which are categorized into different crystal systems.

Koettigite (Zn₃(AsO₄)₂ · 8H₂O) : This mineral belongs to the vivianite (B12648973) group and crystallizes in the monoclinic system. mindat.orgwikipedia.org Its structure consists of crystals that are prismatic and flattened. mindat.org Koettigite is dimorphous with metaköttigite. mindat.org

Legrandite (Zn₂(AsO₄)(OH) · H₂O) : Legrandite is a rare secondary mineral also found in the oxidized zone of arsenic-bearing zinc deposits. wikipedia.orgmindat.org It crystallizes in the monoclinic system, with crystals that are typically prismatic and often form sprays or sheaflike aggregates. mindat.org

Adamite (Zn₂(AsO₄)(OH)) : Adamite is a secondary mineral found in the oxidized zones of zinc- and arsenic-bearing hydrothermal deposits. handbookofmineralogy.org It crystallizes in the orthorhombic system and is dimorphous with paradamite. handbookofmineralogy.org Adamite forms a series with olivenite. handbookofmineralogy.org

Arsenohopeite (Zn₃(AsO₄)₂ · 4H₂O) : Arsenohopeite is another example of an orthorhombic this compound mineral.

Paradamite (Zn₂(AsO₄)(OH)) : As the dimorph of adamite, paradamite crystallizes in the triclinic system. mindat.orgminsocam.org It is a very rare arsenate found in the oxidation zones of polymetallic deposits. le-comptoir-geologique.com The isostructural relationship of paradamite with tarbuttite has been confirmed through crystallographic studies. minsocam.org

Koritnigite (Zn(HAsO₄) · H₂O) : This mineral also crystallizes in the triclinic system.

Table 1: Crystallographic Data for Natural this compound Minerals

MineralFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
Koettigite Zn₃(AsO₄)₂ · 8H₂OMonoclinicC2/m10.2413.4054.75790105.2190
Legrandite Zn₂(AsO₄)(OH) · H₂OMonoclinicP2₁/c12.8057.93310.21590104.2390
Adamite Zn₂(AsO₄)(OH)OrthorhombicPnnm8.3048.5246.036909090
Paradamite Zn₂(AsO₄)(OH)TriclinicP15.6385.8276.692103.25104.3787.72

Structural Characterization of Synthetic this compound Phases

The synthesis of this compound compounds in laboratory settings allows for the creation of new phases and a more detailed study of their structures.

Research has been conducted on the synthesis of this compound(III), also known as zinc arsenite, phases. imim.pl X-ray diffraction analysis of synthesized this compound(III) has revealed the presence of both Zn(AsO₂)₂ and Zn₃(AsO₃)₂ phases. imim.pl Under specific reaction conditions, a mono-phase crystalline this compound(III) with the chemical composition of Zn(AsO₂)₂ and a monoclinic crystal lattice has been synthesized. imim.pl The crystal lattice of synthesized Zn₃(AsO₃)₂ has been identified as orthorhombic. imim.pl

Table 2: Crystallographic Data for Synthetic this compound (III) Phases

CompoundFormulaCrystal System
Zinc Metaarsenite Zn(AsO₂)₂Monoclinic
Zinc Orthoarsenite Zn₃(AsO₃)₂Orthorhombic

Structural Determination of this compound Zeolite Analogues

The determination of the crystal structures of this compound zeolite analogues, a class of microporous materials, is primarily accomplished through advanced diffraction techniques. The methodologies employed depend significantly on the quality and size of the synthesized crystals. For materials that yield sufficiently large, well-ordered single crystals, single-crystal X-ray diffraction (XRD) stands as the definitive method for structural elucidation. This technique provides precise atomic coordinates, bond lengths, and angles, offering a detailed three-dimensional portrait of the framework topology, pore geometry, and the location of any guest molecules or charge-balancing ions within the channels and cages.

However, many synthetic routes produce this compound zeotypes as microcrystalline powders, which are not suitable for single-crystal analysis. In these prevalent cases, Rietveld refinement of powder X-ray diffraction (PXRD) data is the principal tool for structure determination. wikipedia.org The Rietveld method involves fitting a calculated diffraction pattern, based on a structural model, to the experimental powder pattern until the difference is minimized through a least-squares approach. wikipedia.org This powerful technique can yield accurate lattice parameters, atomic positions, and site occupancies. Often, the initial structural model for the refinement is derived from a known, structurally similar material (an isostructural analogue), such as a corresponding zinc phosphate (B84403) zeotype.

Advanced analytical methods are also employed to complement diffraction data. Electron microscopy techniques, such as Transmission Electron Microscopy (TEM), can determine the morphology and particle size of the zeolite crystals. nih.gov

Below is a table summarizing various this compound zeolite analogues and the methods used for their structural characterization.

This compound AnalogueZeolite TopologyStructural Determination Method
Ammonium (B1175870) this compoundABWRietveld Refinement of Powder XRD Data
UCSB-3(Zn)UCSB-3Single-Crystal X-ray Diffraction
Various SynthesesANA, CHA, EDI, GIS, KFI, LAU, SODSingle-Crystal X-ray Diffraction

Intersecting Helical Channels in Three-Dimensional Zinc Arsenates

A fascinating and complex structural feature observed in certain three-dimensional (3D) this compound frameworks is the presence of intersecting helical channels. These intricate architectures are formed by the specific connectivity of the primary building units, which are typically ZnO₄ and AsO₄ tetrahedra.

A notable example is the this compound with the chemical formula [NH₃(CH₂)₃NH₂(CH₂)₂NH₃][Zn₄(AsO₄)₃(HAsO₄)]·H₂O. rsc.org The crystal structure of this compound, determined by single-crystal X-ray diffraction, reveals a framework constructed from ZnO₄, AsO₄, and HAsO₄ tetrahedral units linked at their vertices. rsc.org This connectivity results in the formation of 3-, 4-, and 5-membered rings. These rings assemble into one-dimensional columns, which then interconnect to form a complex 3D network. rsc.org

The defining characteristic of this network is the system of interconnected helical channels. These channels are bounded by rings composed of eight tetrahedra (referred to as 8-T atom rings, where T = Zn or As) and propagate through the crystal lattice. rsc.org The presence of an organic amine molecule, which acts as a template during synthesis, is situated within these channels, highlighting the role of structure-directing agents in creating such complex topologies. rsc.orgacs.org The loss of these templating molecules often leads to the collapse of the framework, indicating their crucial role in stabilizing the helical structure. acs.org

Crystallographic Details of a this compound with Intersecting Helical Channels:

Formula: [NH₃(CH₂)₃NH₂(CH₂)₂NH₃][Zn₄(AsO₄)₃(HAsO₄)]·H₂O. rsc.org

Primary Building Units: ZnO₄, AsO₄, HAsO₄ tetrahedra. rsc.org

Key Structural Motifs: 3-, 4-, and 5-membered rings. rsc.org

Channel System: Intersecting helical channels bounded by 8-T atom (T = Zn, As) rings. rsc.org

This architecture is not unique to zinc arsenates and has been observed in analogous zinc phosphate systems, demonstrating a common structural chemistry. acs.org

Influence of Synthetic Conditions on this compound Crystal Lattice and Phase Purity

The crystallographic outcome of this compound synthesis—including the specific phase, crystal size, lattice parameters, and phase purity—is critically dependent on the synthetic conditions employed. Hydrothermal and solvothermal methods are commonly used, where variables such as temperature, pH, reactant concentrations, and reaction time dictate the final product. researchgate.netmdpi.com

Key Synthetic Parameters and Their Effects:

pH: The pH of the reaction medium is a dominant factor. Studies on the formation of various zinc compounds have shown that the resulting phase is highly dependent on the final pH of the suspension. kyoto-u.ac.jp For instance, specific pH values are required to achieve mono-phase crystalline this compound(III), and deviations can lead to the formation of mixtures of phases, such as Zn(AsO₂)₂ and Zn₃(AsO₃)₂, or unwanted precipitates like zinc hydroxide (B78521). kyoto-u.ac.jpimim.pl

Temperature: Reaction temperature influences reaction kinetics and the thermodynamic stability of the forming phases. researchgate.net Higher temperatures can promote the growth of larger, more well-defined crystals suitable for single-crystal XRD analysis. researchgate.net However, temperature must be carefully controlled, as certain phases are stable only within specific temperature ranges. For example, a low-temperature route (e.g., 70-100°C) has been successfully used to produce specific zeolite analogues. nih.gov

Reactant Concentration and Ratios: The molar ratios of the zinc source to the arsenic source are fundamental in controlling the stoichiometry of the final product. Research on the synthesis of mono-phase Zn(AsO₂)₂ found that a specific n(Zn)/n(As) ratio of 1:2 was required to obtain the desired product. imim.pl

Reaction Time: The duration of the hydrothermal treatment can affect the crystallinity and phase purity of the product. mdpi.com Insufficient time may result in amorphous materials or metastable phases, while extended reaction times can lead to the transformation into a more stable crystalline phase. imim.pl In some syntheses, a reaction time of several hours is necessary to achieve a mono-phase crystalline product. imim.pl

Structure-Directing Agents (Templates): Organic amines are frequently used as templates to direct the formation of open-framework structures, including those with specific channel geometries like zeolite analogues and helical channels. rsc.orgrsc.org The size, shape, and charge of the amine molecule influence the resulting framework topology. These organic molecules are typically incorporated into the pores of the crystal structure during synthesis. rsc.org

The interplay of these parameters is complex, and precise control is essential to target a specific this compound phase with high purity and crystallinity.

Synthetic ConditionInfluence on Crystal Lattice and Phase PurityExample
pHDetermines the stable crystalline phase and prevents formation of impurities like hydroxides. kyoto-u.ac.jpimim.plA washing pH of 6 was critical for synthesizing mono-phase Zn(AsO₂)₂. imim.pl
TemperatureAffects reaction rate, crystal growth, and phase stability. researchgate.netA reaction temperature of 80°C was optimal for the formation of a specific crystalline this compound(III). imim.pl
Reactant RatiosControls the stoichiometry and formation of a single-phase product. imim.plA molar ratio of n(Zn)/n(As) = 1:2 yielded mono-phase Zn(AsO₂)₂. imim.pl
Templates (Amines)Directs the formation of specific open-framework topologies and channel systems. rsc.orgrsc.orgDipropylenetriamine was used to synthesize a 3D this compound with 10-membered channels. rsc.org

Comparative Crystallographic Studies with Isostructural Metal Phosphates

The crystal chemistry of zinc arsenates is closely related to that of zinc phosphates and other metal phosphates, leading to numerous instances of isostructural compounds. libretexts.org Isostructural materials share the same crystal structure, differing only in the elemental composition. The similarity arises from the comparable chemical properties and ionic radii of the arsenate (AsO₄³⁻) and phosphate (PO₄³⁻) tetrahedral anions. nih.gov The thermochemical radius of arsenate (2.48 Å) is very close to that of phosphate (2.38 Å), allowing them to be interchanged within a crystal lattice with minimal structural disruption. nih.gov

Comparative studies are valuable for several reasons. Firstly, the existence of a known phosphate structure can provide a powerful starting model for the structural determination of a new arsenate phase via techniques like Rietveld refinement. Secondly, comparing the two families of materials allows for a deeper understanding of how the subtle differences between arsenic and phosphorus (e.g., bond lengths and electronegativity) influence structural details and material properties. nih.gov For example, the P-O bond length in phosphates is typically 1.52–1.54 Å, whereas the As-O bond in arsenates is longer, at 1.68–1.71 Å. nih.gov

Numerous examples of this isostructural relationship have been documented in the literature.

The mineral Vanadinite (Pb₅(VO₄)₃Cl) is isostructural with Apatite (Ca₅(PO₄)₃(OH,F,Cl)) and Mimetite (Pb₅(AsO₄)₃Cl), demonstrating the interchangeability of phosphate, arsenate, and vanadate (B1173111) groups within this structural type. libretexts.org

Synthetic open-framework materials also exhibit this relationship. A family of zincophosphate/arsenate materials with the general formula M₃Zn₄O(XO₄)₃ (where X = P or As) has been synthesized, showing that the underlying anionic framework can accommodate either phosphate or arsenate. csulb.edu

In some cases, the structures of zinc phosphate layers formed on metal surfaces, such as hopeite (Zn₃(PO₄)₂·4H₂O) and phosphophyllite (Zn₂Fe(PO₄)₂·4H₂O), serve as references for analogous arsenate systems. mdpi.comcomponentsforindustry.com

This structural analogy provides a predictive tool for synthesizing new arsenate materials based on known phosphate frameworks and vice-versa.

Arsenate Compound/FamilyIsostructural Phosphate Analogue/FamilyStructural Type
Mimetite (Pb₅(AsO₄)₃Cl)Apatite (Ca₅(PO₄)₃(OH,F,Cl)), Pyromorphite (Pb₅(PO₄)₃Cl)Apatite
K₃Zn₄O(AsO₄)₃·4H₂ORb₃Zn₄O(PO₄)₃·3.5H₂O, Na₃Zn₄O(PO₄)₃·6H₂OM₃Zn₄O(XO₄)₃ Framework
Erythrite (Co₃(AsO₄)₂·8H₂O)Annabergite (Ni₃(PO₄)₂·8H₂O)Vivianite Group

Advanced Spectroscopic Characterization of Zinc Arsenates

X-ray Absorption Spectroscopy (EXAFS/XANES) for Local Structural Probes

X-ray Absorption Spectroscopy (XAS), encompassing both Extended X-ray Absorption Fine Structure (EXAFS) and X-ray Absorption Near Edge Structure (XANES), provides invaluable insights into the local atomic environment of specific elements within a material. For zinc arsenate, these techniques are crucial for determining the coordination chemistry and bonding distances of both zinc and arsenic atoms.

Zinc K-edge XANES spectroscopy is a valuable tool for determining the solid-phase chemical speciation of zinc. researchgate.net Studies on various zinc-containing minerals and organic compounds have shown that the K-edge position can vary, reflecting changes in zinc coordination, even though zinc is consistently in the +2 oxidation state. researchgate.net This allows for the differentiation of this compound from other zinc-containing phases. researchgate.net

In studies of soils contaminated with arsenic and zinc, EXAFS spectroscopy has been instrumental in identifying the specific mineral phases controlling the solubility of these elements. osti.gov For instance, research has shown that in some contaminated soils, As and Zn are spatially correlated, and a combination of bulk- and micro-EXAFS data suggests the formation of koritnigite (ZnHAsO₄·H₂O). osti.gov Similarly, in the presence of γ-alumina, EXAFS has revealed that zinc forms edge-sharing tetrahedral surface complexes at a pH of 5.5, while at pH 7.0, it forms Zn-Al layered double hydroxide-like precipitates. doi.org The presence of arsenate significantly alters this behavior, leading to the formation of köttigite-like or amorphous adamite-like precipitates depending on the pH and the sequence of ion addition. doi.org

Synchrotron-based X-ray absorption spectroscopy can also be used to study the real-time interactions between binder and pigment in applications like antifouling coatings.

Key Research Findings from EXAFS/XANES Studies:

pHSystemObserved Zinc SpeciesReference
5.5Zn on γ-aluminaEdge-sharing tetrahedral surface complexes doi.org
7.0Zn on γ-aluminaZn-Al LDH-like precipitates doi.org
5.5Zn and As on γ-aluminaKoettigite-like precipitate doi.org
7.0Zn and As on γ-alumina (simultaneous addition)Amorphous adamite-like precipitate doi.org

Vibrational Spectroscopies: Raman and Fourier-Transform Infrared (FTIR) Analysis

Vibrational spectroscopy, including Raman and Fourier-Transform Infrared (FTIR) spectroscopy, probes the vibrational modes of molecules and crystal lattices, providing a fingerprint of the chemical bonds present. In the context of this compound, these techniques are used to identify the characteristic vibrations of the arsenate (AsO₄³⁻) and zinc-oxygen (Zn-O) bonds.

Raman spectroscopy is particularly useful for identifying arsenate minerals. nih.gov The symmetric stretching vibration (ν₁) of the arsenate anion is typically observed around 810 cm⁻¹, while the asymmetric stretching mode (ν₃) is also in this region. geoscienceworld.org The symmetric bending mode (ν₂) appears around 342 cm⁻¹, and the out-of-plane bending mode (ν₄) is at approximately 398 cm⁻¹. geoscienceworld.org The splitting of these bands can indicate a reduction in the symmetry of the arsenate anion within the crystal structure. nih.govresearchgate.net For example, in the mineral chenevixite, multiple bands in the (AsO₄)³⁻ bending region suggest a loss of symmetry. nih.gov

FTIR spectroscopy complements Raman analysis and is particularly sensitive to hydroxyl (OH) groups and water molecules within the mineral structure. nih.govcapes.gov.br For instance, in a study of a Zn-MOF-74 loaded with an As(III)-drug, FTIR revealed additional bands at 759, 630, and 510 cm⁻¹, which were assigned to the vibrational modes of (As=O) and (As-OH). d-nb.info

Characteristic Vibrational Frequencies for Arsenate Minerals:

Vibrational ModeTypical Wavenumber (cm⁻¹)TechniqueReference
AsO₄³⁻ Symmetric Stretch (ν₁)~810 - 839Raman geoscienceworld.orgcapes.gov.br
AsO₄³⁻ Antisymmetric Stretch (ν₃)~810 - 891Raman geoscienceworld.orgcapes.gov.br
AsO₄³⁻ Symmetric Bend (ν₂)~337 - 393Raman capes.gov.br
AsO₄³⁻ Antisymmetric Bend (ν₄)~467 - 560Raman capes.gov.br
Zn-As Stretching784IR rsc.org

Elemental Compositional Analysis by Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

For accurate quantification of the elemental composition of this compound, Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are the methods of choice. These techniques are highly sensitive and can determine the concentrations of zinc and arsenic, even at trace levels.

ICP-MS, in particular, offers very low detection limits, often in the parts-per-billion (ppb) range, making it ideal for analyzing aqueous solutions in equilibrium with this compound or for determining the elemental composition of digested solid samples. This technique is crucial for studies on the solubility and environmental fate of this compound. pcdn.co For example, the chemical analysis of zinc concentrates in hydrometallurgical processes often relies on ICP-OES (a related technique) to determine the arsenic content. bibliotekanauki.pl

AAS is another robust technique for elemental analysis, though generally with higher detection limits than ICP-MS. It is often used in conjunction with other methods for a comprehensive characterization of materials.

Surface Chemical Characterization via X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms within the top few nanometers of a material's surface.

For this compound, XPS can distinguish between different oxidation states of arsenic and provide insights into the bonding environment of both zinc and arsenic. researchgate.netaip.org In studies of arsenic-doped zinc oxide, XPS has been used to identify different arsenic states, with binding energies corresponding to As-Zn bonds, amorphous arsenic, and As-O bonds. aip.org For instance, As 3d spectra can reveal multiple components, which have been assigned to species such as AsO, the acceptor complex AsZn-2VZn, and the donor AsZn. researchgate.net The binding energy of As(V) is typically observed at higher energies (around 45.6 eV) compared to As(III) (around 44.8 eV). researchgate.netmdpi.com

XPS is also valuable for characterizing the surface of minerals. In a study of roselite, XPS revealed a cobalt to magnesium ratio of 3:1 and showed single bands for magnesium, cobalt, and calcium, indicating unique crystallographic positions. mdpi.com The oxygen 1s spectrum displayed two bands associated with the arsenate group and crystal water. mdpi.com

Typical Binding Energies from XPS Analysis of Arsenic-Containing Materials:

Element/StateBinding Energy (eV)Assigned SpeciesReference
As 3d~41AsO (deep acceptor) researchgate.net
As 3d~44.2AsZn-2VZn (acceptor) researchgate.net
As 3d~45.6AsZn (donor) researchgate.net
As(V)45.67As(V) species researchgate.net
As(III)44.87As(III) species researchgate.net

Microstructural and Morphological Investigations using Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS)

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface morphology and microstructure of materials, while Energy Dispersive X-ray Spectroscopy (EDS), often coupled with SEM, allows for the elemental analysis of specific micro-scale features. rubiconscience.com.auresearchgate.net

In the study of this compound and related minerals, SEM-EDS is indispensable for visualizing crystal habits, particle size and shape, and for confirming the spatial association of zinc and arsenic. nih.govmdpi.comscielo.org.mx For example, in studies of historical ore mining sites, SEM-EDS analysis of dump material revealed grains of primary arsenic minerals like arsenopyrite (B74077) and loellingite, which were rimmed and encrusted with goethite. mdpi.com In sediment samples, needle-like specimens composed of calcium, arsenic, and oxygen were observed, suggesting the presence of calcium arsenates. scielo.org.mx

SEM-EDS can also be used to investigate the mineralogy of mine tailings and to assess the residence of arsenic in different phases, which is crucial for understanding its potential environmental impact. confex.com In a study of a bioreactor treating metal-rich leachate, SEM-EDS suggested the formation of zinc sulfides. mdpi.com

Advanced Mass Spectrometry for Metallothionein-Arsenic-Zinc Complexes (e.g., ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful technique for studying large biomolecules and their complexes with metal ions. It has been particularly insightful in elucidating the interactions between metallothionein (B12644479) (MT), a cysteine-rich protein involved in metal homeostasis and detoxification, and both zinc and arsenic.

Studies using ESI-MS have shown that trivalent arsenicals, including inorganic arsenite (AsIII), readily bind to metallothionein. acs.org The stoichiometry of these complexes can be determined with high precision. For instance, it has been found that one metallothionein molecule can bind up to six AsIII ions. acs.org ESI-MS can also monitor the displacement of zinc from metallothionein by arsenic. rsc.org Interestingly, detailed spectroscopic analysis has shown that As³⁺ does not outcompete fully metallated Zn₇MT3 under physiological conditions. rsc.org

The combination of ESI-MS with other techniques, such as size-exclusion chromatography coupled with ICP-MS, provides a comprehensive picture of the formation and stoichiometry of arsenic-metallothionein complexes. acs.org

Stoichiometry of Arsenic Binding to Metallothionein Determined by ESI-MS:

ArsenicalMaximum Molecules Bound per MTReference
As(III)6 acs.org
MMA(III)10 acs.org
DMA(III)20 acs.org

Particle-Induced X-ray Emission (PIXE) for Elemental Stoichiometry in Biological Systems

Particle-Induced X-ray Emission (PIXE) is a highly sensitive, non-destructive analytical technique used to determine the elemental composition of a sample. It is particularly well-suited for analyzing trace elements in biological matrices.

In the context of zinc and arsenic, PIXE has been used in combination with ESI-MS to study the metal stoichiometry of metallothionein isoforms isolated from biological tissues. researchgate.netnih.gov One study on rat liver MT1 isoforms from arsenic-treated, untreated, and zinc-treated animals used PIXE to reveal the presence of copper along with zinc in the MT1 samples, something that was not detected by ESI-MS alone. researchgate.netnih.gov This highlights the complementary nature of these advanced analytical techniques. The results from such studies suggest that the role of metallothionein in acute arsenic toxicity may differ from its established role in cadmium toxicity. researchgate.net

Computational and Theoretical Investigations of Zinc Arsenate Systems

Density Functional Theory (DFT) for Electronic Structure and Bonding

Density Functional Theory (DFT) has emerged as a important method for studying the electronic structure and bonding in zinc arsenate and related systems. researchgate.net DFT calculations allow for the prediction of various properties, including molecular geometries, interaction energies, and thermochemical parameters. nih.gov

Structural Prediction and Geometry Optimization of this compound Complexes

DFT is instrumental in predicting the three-dimensional structures of this compound complexes and optimizing their geometries. For instance, DFT has been used to optimize the structures of various zinc complexes, revealing details about their coordination geometries. researchgate.net In studies of zinc sulfide (B99878) (ZnS) clusters, which share structural motifs with this compound, DFT calculations have been used to identify the most stable, ground-state (GM) structures. nih.gov For example, the GM structure of a (ZnS)₆ cluster was predicted to be a cage-like formation. nih.gov The accuracy of DFT in predicting structural parameters like bond lengths has been validated by comparison with experimental data. nih.gov

DFT calculations have also been applied to understand the electronic band structure and density of states (DOS) of zinc-containing materials. researchgate.net These calculations can determine properties like the band gap, which is crucial for understanding the electronic behavior of materials like this compound. researchgate.netresearchgate.net The choice of the exchange-correlation functional within DFT, such as the Generalized Gradient Approximation (GGA), can influence the accuracy of these predictions. researchgate.netaps.org

Modeling of Adsorption Mechanisms at Zinc-Arsenate Interfaces

The adsorption of arsenate onto mineral surfaces is a critical process in environmental systems, and DFT is a valuable tool for modeling these interactions. DFT calculations have been employed to investigate the adsorption of arsenate on various surfaces, including iron (oxyhydr)oxides, which are often found in conjunction with zinc. mdpi.com These studies help to understand the formation of inner-sphere and outer-sphere complexes. nih.gov

Research on the co-sorption of zinc and arsenate at the goethite-water interface has utilized DFT to interpret experimental data, suggesting that arsenate forms bidentate binuclear bridging complexes on the goethite surface. udel.edu Similarly, DFT has been used to study the adsorption of arsenate on alumina (B75360) surfaces, revealing that while bidentate binuclear configurations are preferred, steric factors can cause distortions from ideal geometries. mdpi.com The choice of computational model, such as a small cluster versus a periodic slab, can significantly impact the results of these adsorption studies. mdpi.com

Quantum Chemical Calculations for Reaction Mechanisms and Stability

Quantum chemical calculations, including DFT, provide deep insights into the reaction mechanisms and stability of this compound systems. These methods can be used to calculate reaction energies and activation barriers, shedding light on the kinetics and thermodynamics of various processes.

For example, quantum mechanical calculations have been used to study the hydrolysis of arsenate diesters, revealing that their high hydrolysis rate compared to phosphate (B84403) diesters is a key reason they are not utilized in cellular processes. chimicatechnoacta.ru These calculations can also elucidate how the stability of arsenicals is affected by alkylation. chimicatechnoacta.ru

In the context of mineral formation, quantum chemical calculations can help to predict the stability of different mineral phases. For instance, calculations of formation enthalpies and phonon dispersion curves can confirm the thermodynamic and dynamic stability of arsenic-containing compounds. researchgate.net The stability of zinc complexes in biological systems has also been investigated using quantum mechanics/molecular mechanics (QM/MM) methods, which combine the accuracy of quantum mechanics for the active site with the efficiency of molecular mechanics for the surrounding protein. chemrxiv.org These studies have shown that both the configuration of the system and the size of the QM region are crucial for obtaining accurate predictions of stability. chemrxiv.org

Thermodynamic and Kinetic Modeling of this compound Formation and Transformation

Thermodynamic and kinetic modeling are essential for understanding the formation, transformation, and fate of this compound minerals in the environment. Geochemical models, such as Visual MINTEQ and PHREEQC, are often used to predict the speciation of elements and the saturation state of minerals in aqueous solutions. slu.semdpi.com

Batch experiments coupled with geochemical modeling have been used to study the solubility of arsenic and zinc under various pH conditions. slu.se These studies have provided evidence for the formation of minerals like koritnigite (ZnHAsO₄·H₂O) and have helped to determine their solubility products. slu.se Kinetic studies on the co-sorption of zinc and arsenate on mineral surfaces have revealed that surface adsorption is often followed by heterogeneous nucleation and precipitation of this compound phases like adamite and koritnigite-like precipitates. udel.edu

Kinetic modeling can also be incorporated into geochemical models to simulate the rates of microbially mediated reactions, such as sulfate (B86663) reduction, which can influence the precipitation of metal sulfides. mdpi.com These models can help to predict the long-term behavior of contaminants in systems like mine pit lakes. researchgate.net

Computational Methodologies for Biologically Relevant Zinc Complexes Interacting with Arsenate

Computational methods are increasingly being used to study the interaction of arsenate with biologically relevant zinc complexes, particularly zinc-finger proteins. These proteins play crucial roles in various cellular processes, and their interaction with arsenic is a key aspect of arsenic's toxicity and therapeutic action.

QM/MM methods are particularly well-suited for studying these large biomolecular systems. acs.org A workflow involving QM/MM molecular dynamics with a semiempirical method followed by geometry optimization with DFT has been shown to provide accurate models of zinc metalloenzyme complexes. acs.org The choice of computational method is critical, and studies have compared various DFT functionals and basis sets to determine the most accurate and efficient approaches for modeling biologically relevant zinc complexes. nih.govrsc.org

Studies have shown that arsenite can selectively interact with zinc-finger proteins, often displacing the zinc ion. nih.govrsc.org The selectivity of this interaction depends on the coordination motif of the zinc finger, with a preference for motifs containing three or four cysteine residues. nih.govrsc.org Computational studies, in conjunction with experimental techniques like mass spectrometry, have been used to confirm these binding preferences and to elucidate the conformational changes that occur upon arsenic binding. nih.gov These computational approaches are crucial for understanding the molecular mechanisms of arsenic toxicity and for the design of therapeutic interventions. researchgate.net

Interactive Data Table: Computational Methods for Zinc-Arsenate Systems

Computational Method Application Key Findings References
Density Functional Theory (DFT) Electronic structure, geometry optimization, adsorption mechanismsPredicts stable structures, bond lengths, and adsorption energies. researchgate.netnih.gov Reveals preference for bidentate binuclear arsenate adsorption on mineral surfaces. udel.edumdpi.com researchgate.netnih.govudel.edumdpi.com
Quantum Mechanics/Molecular Mechanics (QM/MM) Biologically relevant zinc complexes, reaction mechanismsProvides accurate models of zinc metalloenzymes. acs.org Elucidates reaction pathways and stability in complex biological systems. chemrxiv.org chemrxiv.orgacs.org
Geochemical Modeling (e.g., Visual MINTEQ, PHREEQC) Speciation, mineral solubility, kinetic modelingPredicts the formation of this compound minerals like koritnigite. slu.se Simulates the fate of arsenic and zinc in environmental systems. mdpi.comresearchgate.net slu.semdpi.comresearchgate.net

Environmental Biogeochemistry and Remediation of Arsenic with Zinc

Environmental Occurrence and Distribution of Zinc and Arsenic Co-Contamination

The simultaneous contamination of ecosystems with zinc and arsenic is a widespread issue, primarily linked to anthropogenic activities such as mining and smelting, as well as natural geological sources. nih.govmdpi.comfrontiersin.org The distinct chemistries of zinc, which typically exists as a cation (Zn²⁺), and arsenic, which forms oxyanions (arsenite, As(III) and arsenate, As(V)), lead to different transport and fate pathways that are often codependent. nih.govmecon.gob.ar

Mining operations, particularly those targeting lead, zinc, copper, and gold ores, are major sources of arsenic and zinc pollution. nih.gov Waste materials like mine tailings and smelting slags often contain high concentrations of sulfide (B99878) minerals, which, upon weathering, release these elements into the surrounding environment. nih.gov This leads to elevated concentrations of both arsenic and zinc in soils, sediments, and water bodies near mining sites. nih.govresearchgate.net Studies in mining areas show that arsenic's migration and enrichment in the soil-rice system can be higher than that of other heavy metals like lead and zinc. nih.gov

Karst landscapes, which are characterized by soluble carbonate rocks, sinkholes, and underground drainage systems, are particularly vulnerable to contamination. mdpi.comusgs.gov These systems allow for the rapid transport of pollutants over long distances with little attenuation. mdpi.com High concentrations of arsenic and zinc have been reported in the soils of karst regions, often exceeding average European topsoil values. mdpi.comresearchgate.net The sources in these areas can be both natural, stemming from the weathering of parent rock material like black shale or carbonate rocks enriched in these elements, and anthropogenic. mdpi.commdpi.com The unique hydrogeology of karst terrains means that contaminants leached from soil can readily deteriorate groundwater resources. mdpi.com

The interface between groundwater and surface water is a critical zone for the biogeochemical cycling of arsenic and zinc. epa.gov The fate of these contaminants is often coupled to the cycling of iron and sulfur. epa.govacs.org Under aerobic conditions, such as in oxygenated surface waters, dissolved iron (Fe(II)) oxidizes to form iron(III) oxyhydroxides. These minerals are efficient scavengers of arsenate (As(V)), the dominant form of arsenic in oxygenated waters, limiting its mobility. epa.govclu-in.org

However, in reducing environments, such as anoxic sediments or groundwater plumes, these iron oxyhydroxides can be reductively dissolved, releasing the sequestered arsenic back into the water. acs.orgclu-in.org The behavior of zinc is often opposite to that of arsenic. While arsenic mobility can increase under reducing conditions due to iron oxide dissolution, zinc mobility is often favored under the acidic and oxidizing conditions that immobilize arsenic. acs.org Conversely, under reducing conditions where sulfide is present, zinc can precipitate as insoluble zinc sulfide, while arsenic solubility may also decrease through the formation of arsenic sulfide minerals. acs.orgclu-in.org This opposing behavior complicates remediation efforts, as conditions that immobilize one element may mobilize the other. acs.org In some systems, the formation of more complex minerals, such as the zinc arsenate phase koritnigite (ZnHAsO₄·H₂O), has been identified as a key control on the solubility of both As(V) and Zn, particularly in multi-contaminated soils. slu.se

Adsorption and Co-sorption Mechanisms of Zinc and Arsenate on Geo-materials

The immobilization of arsenic and zinc in the subsurface is largely controlled by their adsorption and co-sorption onto the surfaces of geo-materials, especially iron oxides. The presence of both zinc and arsenate in solution leads to complex competitive and cooperative interactions at the mineral-water interface.

The co-sorption of arsenate and zinc onto iron oxides like goethite (α-FeOOH) is a time-dependent process that can involve both surface adsorption and the formation of new mineral precipitates. udel.eduudel.edu Kinetic studies reveal that the solid-to-solution ratio is a critical factor determining the reaction pathway.

At high solid-to-solution ratios (e.g., 1000 mg/L goethite), surface adsorption is the dominant mechanism. Arsenate forms inner-sphere, bidentate, double-corner sharing complexes with the goethite surface, while zinc also forms adsorbed surface complexes. udel.eduudel.edu

At lower solid-to-solution ratios (e.g., 10 and 100 mg/L goethite), surface precipitation becomes the primary process following initial adsorption. udel.eduudel.edu Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy has identified the formation of this compound precipitates that resemble well-known minerals. In these systems, adamite-like [Zn₂(AsO₄)(OH)] and koritnigite-like (ZnHAsO₄·H₂O) phases have been observed to form on the goethite surface. udel.eduudel.edu

The formation of these surface precipitates is a heterogeneous nucleation process, where the goethite surface acts as a template for mineral growth. udel.edu

Table 1: Summary of Kinetic Findings for Zinc and Arsenate Co-sorption on Goethite

Goethite Concentration Dominant Reaction Mechanism Identified Products/Complexes Reference
1000 mg/L Surface Adsorption Inner-sphere arsenate complexes; Adsorbed Zn(II) udel.edu, udel.edu
100 mg/L Surface Precipitation Adamite-like [Zn₂(AsO₄)(OH)] precipitates udel.edu, udel.edu

Environmental factors, particularly pH and the solid-solution ratio, exert a strong influence on the adsorption and co-precipitation of arsenate and zinc.

pH: The pH of the system is a master variable controlling surface charge and the speciation of both the dissolved ions and the mineral surfaces. mdpi.com Arsenate (an anion) adsorption onto iron oxides is generally favored at lower pH values (pH < 7) when the mineral surface is positively charged. mdpi.comdiva-portal.org Conversely, the adsorption of cations like Zn²⁺ increases with increasing pH. slu.senih.gov In co-contaminated systems, this can lead to complex behavior. At low pH (e.g., pH 4), the presence of Zn(II) may not significantly affect arsenate adsorption on ferrihydrite. acs.orgnih.gov However, at higher pH (e.g., pH 8), the presence of Zn(II) has been shown to enhance the removal of arsenate from solution. diva-portal.orgacs.orgnih.gov This enhancement may not be due to co-adsorption on the iron oxide itself, but rather the precipitation of a zinc phase (like zinc hydroxide (B78521) carbonate) which then adsorbs the arsenate. acs.orgnih.gov

Solid-Solution Ratio: As discussed in the kinetics section, the ratio of the mineral surface area to the concentration of contaminants in solution dictates whether surface complexation or precipitation is the favored removal mechanism. udel.eduudel.edu High surface area availability promotes adsorption, while lower surface area availability (at the same contaminant concentration) can lead to supersaturation and subsequent precipitation of phases like this compound. udel.edu

Iron oxides are considered primary sorbents for arsenic in a wide range of environments due to their high affinity for arsenate and their abundance. tandfonline.comnih.gov Minerals such as ferrihydrite (amorphous iron oxyhydroxide) and goethite (crystalline iron oxyhydroxide) can effectively immobilize arsenate through the formation of stable inner-sphere surface complexes. diva-portal.orgnih.gov

The presence of co-contaminants like zinc can modify this immobilization process. While some studies suggest an enhanced removal of arsenate by iron oxides in the presence of zinc, the mechanism is debated. diva-portal.orgacs.org Spectroscopic evidence indicates that under certain conditions (e.g., pH 8), arsenate does not adsorb to the ferrihydrite surface in the presence of zinc. Instead, zinc precipitates separately, and this new solid phase becomes the primary sorbent for arsenate. acs.orgnih.gov Therefore, the remediation of co-contaminated sites must consider the potential formation of zinc-arsenate mineral phases, which may control the long-term stability and bioavailability of both contaminants. slu.se Other materials, such as zeolites and bentonite, have also been investigated as sorbents for heavy metals, including zinc, and can play a role in remediation strategies. bohrium.com

Table 2: Compound Names and PubChem CIDs

Compound Name PubChem CID
This compound 6451222
Goethite 91502
Ferrihydrite 91886645
Arsenic Acid 234
Zinc 23994
Koritnigite 159570

Heterogeneous Nucleation and Surface Precipitation in Zinc-Arsenate-Mineral Systems

The interaction between zinc and arsenate in the presence of mineral surfaces is a critical area of study for understanding the fate and transport of arsenic in the environment. Research has shown that the presence of mineral surfaces like goethite can significantly influence the formation of zinc-arsenate precipitates through processes of heterogeneous nucleation and surface precipitation.

Studies investigating the co-sorption of arsenate (As(V)) and zinc (Zn) on goethite have revealed that the presence of one contaminant enhances the sorption of the other. udel.eduacs.org For instance, at a pH of 7, the sorption of As(V) on goethite increased by over 500% in the presence of zinc, while zinc sorption increased by approximately 1300% in the presence of As(V). acs.org This synergistic effect suggests the formation of surface complexes that act as precursors to precipitation.

Extended X-ray absorption fine structure (EXAFS) spectroscopy has provided molecular-level insights into these processes. Below the surface saturation point of As(V) on goethite, As(V) tends to form bidentate binuclear bridging complexes with the iron (Fe) octahedra of the goethite structure. udel.eduacs.org However, as the concentration of zinc and arsenate increases beyond surface saturation, there is a gradual formation of an adamite-like [Zn₂(AsO₄)OH] surface precipitate on the goethite. udel.eduacs.org This indicates that the goethite surface acts as a template for the heterogeneous nucleation of a zinc-arsenate mineral phase.

The kinetics of these reactions are influenced by the solid-to-solution ratio. In systems with lower goethite concentrations, heterogeneous nucleation reactions lead to the formation of distinct zinc-arsenate precipitates like adamite-like and koritnigite-like structures. udel.edu In contrast, at higher goethite concentrations, surface adsorption is the dominant mechanism, with As(V) forming double-corner sharing complexes and zinc forming a solid solution with the goethite. udel.edu The formation of these surface precipitates is significant for remediation as they are generally more stable than adsorbed species due to their limited dissolution kinetics. udel.eduacs.org

The presence of other common soil components, such as silica (B1680970), can also influence the precipitation process. It has been observed that silica can promote the formation of koettigite-like zinc-arsenate precipitates. nih.gov These findings highlight the complexity of zinc-arsenate-mineral interactions and the importance of considering the specific geochemical conditions of a contaminated site.

Table 1: Influence of Goethite on Zinc and Arsenate Sorption (pH 7)
ConditionIncrease in As(V) SorptionIncrease in Zn SorptionReference
In the presence of Zn>500%- acs.org
In the presence of As(V)-~1300% acs.org

Remediation Strategies Utilizing this compound Chemistry

The principles of zinc-arsenate interactions are being harnessed to develop effective remediation strategies for arsenic-contaminated soil and water. These strategies primarily focus on reducing the bioavailability and mobility of arsenic.

The application of zinc compounds to arsenic-contaminated soils is a promising technique for reducing the bioavailability of arsenic to plants. researchgate.netresearchgate.net The addition of zinc can decrease the solubility of arsenic in the soil, likely through the formation of this compound precipitates or ternary complexes with soil minerals like iron and aluminum oxyhydroxides. mdpi.com

Research has demonstrated that increasing soil zinc levels can lead to a decrease in the concentration of arsenic in the soil pore water. mdpi.comresearchgate.net For instance, one study showed a significant reduction in extractable arsenic in soil with the application of zinc sulfate (B86663). researchgate.net The most effective reduction was observed when zinc was applied at a rate of 10 mg/kg, which lowered the extractable arsenic from 0.17 to 0.0 mg/kg. researchgate.net This immobilization of arsenic in the soil matrix reduces its uptake by plants, thereby mitigating its entry into the food chain. researchgate.net

The form of zinc applied can also influence its effectiveness. Studies comparing zinc oxide nanoparticles (ZnONPs), zinc oxide bulk particles (ZnOBPs), and zinc salts (Zn²⁺) have shown that foliar application of ZnONPs can be particularly effective in reducing arsenic accumulation in rice shoots. mdpi.comrepec.org One study found that foliar application of ZnONPs resulted in a 28% decrease in arsenic in rice shoots, compared to a 15% decrease with Zn²⁺. mdpi.comrepec.org This suggests that nano-agrichemicals may offer enhanced benefits for food safety.

Zinc-based materials are also being developed for the removal of arsenic from contaminated water. These technologies often utilize adsorption and photocatalysis mechanisms.

Adsorption: Various zinc-based adsorbents have shown high efficiency in removing arsenic from water. researchgate.net Zinc oxide (ZnO) nanoparticles, for example, have demonstrated a high capacity for removing arsenite (As(III)). davidpublisher.com The effectiveness of these materials is often pH-dependent, with optimal removal occurring in the pH range of 5.8 to 6.8. researchgate.net To enhance their performance, composite materials are being explored. For instance, nanocomposites of zinc ferrite (B1171679) (ZnFe₂O₄) and hydrozincite (Zn₅(OH)₆(CO₃)₂) have shown enhanced removal of arsenate (As(V)), with efficiency increasing with the hydrozincite content. researchgate.net Similarly, coating goethite with zinc oxide has been shown to improve the adsorption of arsenite. alliedacademies.org Metal-organic frameworks (MOFs) like ZIF-8 have also been investigated for arsenic adsorption, with reported capacities of 76.5 mg/g for arsenate at low equilibrium concentrations. mdpi.com

Photocatalysis: Zinc oxide is a semiconductor that can be used as a photocatalyst to remove arsenic from water. nih.govrsc.org Under UV irradiation, ZnO can effectively oxidize the more toxic arsenite (As(III)) to the less toxic and less mobile arsenate (As(V)). nih.govrsc.org The efficiency of this process is influenced by factors such as catalyst loading and pH. nih.govrsc.org Studies have shown that ZnO synthesized by the sol-gel method can have a high adsorption capacity, leading to enhanced removal of arsenic species. nih.govrsc.org Doping ZnO with other metals, such as copper, can further enhance its photocatalytic activity. nih.gov

Table 2: Comparison of Arsenic Removal by Different Zinc-Containing Agrichemicals (Foliar Application on Rice)
Zinc AgrichemicalDecrease in Arsenic Accumulation in ShootsReference
Zinc Oxide Nanoparticles (ZnONPs)28% mdpi.comrepec.org
Zinc Salts (Zn²⁺)15% mdpi.comrepec.org
Zinc Oxide Bulk Particles (ZnOBPs)Minimal Impact mdpi.comrepec.org

Phytoremediation is a cost-effective and environmentally friendly approach for cleaning up contaminated soils. ut.ac.irmdpi.com This technology can be enhanced by the application of soil amendments, including zinc. The application of zinc can assist in phytoremediation in a couple of ways.

Firstly, by reducing the phytotoxicity of arsenic, zinc can promote better plant growth, leading to a larger biomass for arsenic accumulation. frontiersin.org Zinc is an essential micronutrient for plants and can help alleviate the stress caused by heavy metal toxicity. frontiersin.org

Secondly, while the primary goal of adding zinc is often to immobilize arsenic in the soil (phytostabilization), in some cases, it can enhance the uptake and translocation of arsenic in hyperaccumulating plants (phytoextraction). However, the interaction is complex and can be antagonistic, where increased zinc reduces arsenic uptake. mdpi.com Therefore, the specific strategy depends on the plant species and the desired outcome. For instance, in non-hyperaccumulating crops like rice, the goal is to reduce arsenic uptake into the edible parts, which zinc application has been shown to achieve. researchgate.net In contrast, for a hyperaccumulator like Pteris vittata, which can accumulate high concentrations of arsenic, the focus would be on maximizing uptake for removal from the soil. researchgate.net

A crucial aspect of any remediation strategy is the long-term stability of the immobilized contaminant. This compound precipitates are generally considered more stable than adsorbed species. udel.eduacs.org However, their stability is dependent on the prevailing environmental conditions, particularly pH.

Studies have shown that this compound is insoluble in water but soluble in acids and alkalis. nih.gov This implies that changes in soil or groundwater pH could potentially lead to the dissolution of the this compound phase and the remobilization of arsenic. Desorption studies have indicated that zinc-arsenate precipitates on goethite can be susceptible to proton-promoted dissolution, leading to the release of both zinc and arsenate. udel.edu

The formation of more complex and crystalline mineral phases, such as Ca-Fe arsenates, is considered to offer greater long-term stability across a wider pH range compared to simpler arsenate precipitates. doi.org Therefore, while this compound formation is a viable remediation approach, monitoring the long-term stability and considering the geochemical evolution of the remediated site are essential to ensure its continued effectiveness.

Mechanistic Insights into Zinc Arsenic Biological Interactions

Molecular Mechanisms of Zinc Protection against Arsenic Toxicity

Zinc's protective role against arsenic toxicity is multifaceted, involving the regulation of antioxidant defense systems, the induction of detoxifying proteins, and interactions with key cellular signaling pathways.

Regulation of Cellular Antioxidant Defense Systems (e.g., Glutathione (B108866), Antioxidant Enzymes)

Arsenic exposure is known to induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components like lipids, proteins, and DNA. mdpi.comprimescholars.com Zinc plays a crucial role in mitigating this oxidative damage. mdpi.comresearchgate.net One of the primary ways it achieves this is by bolstering the cellular antioxidant defense system.

Zinc acts as a cofactor for several antioxidant enzymes, including copper-zinc superoxide (B77818) dismutase (Cu/Zn-SOD), which is vital for protecting the body from oxidative damage. primescholars.comresearchgate.net Studies have shown that zinc administration can reinstate antioxidant activity that has been diminished by arsenic. mdpi.comresearchgate.net It helps maintain levels of glutathione (GSH), a critical intracellular antioxidant, and supports the activity of enzymes like glutathione reductase (GR). nih.gov GSH is essential for detoxifying ROS and for the synthesis of phytochelatins, which are involved in complexing with arsenic for detoxification. ufl.edu In the presence of arsenic, zinc supplementation has been observed to increase GSH levels and the activity of related enzymes, thereby reducing oxidative stress. mdpi.comnih.gov

Specifically, research in rats has demonstrated that arsenic exposure leads to decreased levels of GSH and GR, alongside increased lipid peroxidation. nih.gov However, co-administration of zinc was found to restore the levels of these antioxidants. nih.gov This indicates that zinc helps to counteract the oxidative damage caused by arsenic by supporting the glutathione system and other antioxidant enzymes. mdpi.comresearchgate.net

Role of Metallothionein (B12644479) Expression in Arsenic Detoxification

Metallothioneins (MTs) are low molecular weight, cysteine-rich proteins that play a significant role in metal homeostasis and detoxification. nih.govmedicine.dp.ua They can bind to both essential metals like zinc and toxic metals like arsenic. nih.govbibliomed.org The induction of MT expression is a key mechanism by which zinc protects against arsenic toxicity. nih.govnih.gov

Zinc administration leads to an increase in the synthesis of metallothioneins. primescholars.comnih.gov These MTs can then sequester arsenic, forming a complex that mitigates its toxic effects. nih.gov This process effectively detoxifies arsenic and reduces its ability to interact with and damage other cellular components. nih.gov The high cysteine content of MTs also allows them to act as potent antioxidants, scavenging ROS generated by arsenic exposure. nih.govnih.gov

Interaction of Arsenite with Zinc Finger Proteins and Epigenetic Signaling Pathways (e.g., ZRANB2, Tet Proteins)

Arsenic can exert its toxicity by interacting with zinc finger proteins, which are a large and diverse group of proteins involved in crucial cellular processes like DNA repair, gene transcription, and signal transduction. mdpi.com These proteins contain zinc-binding domains that are essential for their structure and function. Arsenic can displace zinc from these binding sites, leading to protein dysfunction. mdpi.com

One example of such an interaction involves the zinc finger protein ZRANB2 (zinc finger, RANBP2-type containing 2). While direct studies on arsenite's interaction with ZRANB2 are limited, the general mechanism of arsenic disrupting zinc finger proteins is well-established. mdpi.com

Furthermore, arsenic can influence epigenetic signaling pathways. Ten-eleven translocation (TET) proteins are enzymes that play a critical role in DNA demethylation, an important epigenetic modification. wikipedia.org These enzymes are iron(II) and 2-oxoglutarate-dependent dioxygenases, and their activity is crucial for normal development and cellular function. wikipedia.org While direct interaction studies between arsenite and TET proteins are an emerging area of research, arsenic's ability to interfere with metal-dependent enzymes suggests a potential for disruption of TET protein function, which could have significant downstream effects on gene expression.

Zinc-Induced Alterations in Arsenic Tissue Distribution and Excretion

Zinc supplementation has been shown to alter the distribution and accumulation of arsenic in various tissues. nih.govnih.gov Studies in animal models have demonstrated that co-administration of zinc with arsenic can significantly decrease the concentration of arsenic in tissues such as the plasma, liver, and spleen. nih.govresearchgate.net

The reduction in tissue arsenic levels is a key protective mechanism, as it limits the exposure of target organs to the toxic effects of arsenic. nih.gov

Cellular and Physiological Responses to Zinc and Arsenic Co-Exposure

The co-exposure to zinc and arsenic triggers a range of cellular and physiological responses, primarily centered around the modulation of oxidative stress and its consequences.

Modulation of Oxidative Stress and Lipid Peroxidation by Zinc in Arsenic Exposure

As previously mentioned, arsenic is a potent inducer of oxidative stress, leading to the generation of ROS and subsequent lipid peroxidation, which is the degradation of lipids in cell membranes. nih.govnih.gov This process can compromise membrane integrity and lead to cell damage.

Zinc plays a significant role in mitigating this arsenic-induced oxidative stress and lipid peroxidation. mdpi.comresearchgate.net It achieves this through several mechanisms:

Protection of sulfhydryl groups: Zinc can protect the sulfhydryl groups of proteins and enzymes from oxidation by ROS. mdpi.com

Inhibition of ROS production: Zinc can compete with redox-active metals like iron and copper, which can catalyze the production of ROS. primescholars.com

Induction of antioxidant defenses: As detailed in section 7.1.1, zinc enhances the activity of antioxidant enzymes and the levels of glutathione. mdpi.comresearchgate.net

Studies have consistently shown that zinc supplementation reduces the levels of malondialdehyde (MDA), a key marker of lipid peroxidation, in animals exposed to arsenic. researchgate.net By quenching ROS and bolstering antioxidant defenses, zinc effectively protects cellular membranes from the damaging effects of arsenic-induced oxidative stress. researchgate.netnih.gov This protective effect helps to maintain cellular function and integrity in the face of arsenic exposure.

ParameterEffect of Arsenic ExposureEffect of Zinc Co-administration
Glutathione (GSH) Levels Decreased nih.govRestored/Increased mdpi.comnih.gov
Glutathione Reductase (GR) Activity Decreased nih.govRestored nih.gov
Superoxide Dismutase (SOD) Activity Elevated nih.govRestored to normal levels nih.gov
Lipid Peroxidation (MDA Levels) Increased researchgate.netnih.govDecreased researchgate.net
Metallothionein (MT) Expression Increased researchgate.netCumulatively Increased nih.gov
Arsenic Tissue Concentration IncreasedDecreased nih.govresearchgate.net

Impact on Inflammatory Responses under Zinc Deficiency and Arsenic Exposure

The interplay between zinc status and arsenic exposure significantly influences inflammatory responses within the body. nih.gov Regions with arsenic-contaminated groundwater often coincide with populations prone to zinc deficiency, creating a scenario where these two factors can interact to exacerbate health issues. nih.govresearchgate.net Both zinc deficiency and arsenic exposure are independently associated with increased oxidative stress and inflammation, and their combined effect can be cooperative or independent depending on the specific biological context. nih.govnih.gov

In laboratory studies, human monocyte cells (THP-1) cultured in a zinc-deficient medium and then exposed to arsenic exhibited a greater increase in inflammatory markers and oxidative stress compared to cells with adequate zinc levels. researchgate.netnih.gov This co-exposure also led to a further decrease in intracellular zinc concentrations. researchgate.netnih.gov Similarly, animal studies have shown that zinc-deficient mice exposed to arsenic experience a more significant depletion of their zinc status and an exacerbated inflammatory response. researchgate.netresearchgate.net

Interestingly, the specific inflammatory effects of zinc deficiency and arsenic exposure can differ. For instance, in one animal study, zinc deficiency on its own led to an increased baseline expression of inflammatory markers in the liver. nih.gov However, when an acute inflammatory response was triggered, arsenic exposure, but not zinc deficiency, was responsible for an amplified pro-inflammatory reaction. nih.gov This suggests that while both conditions contribute to a pro-inflammatory state, they may do so through distinct or overlapping mechanisms.

Zinc plays a crucial role in modulating the immune system, in part by targeting the transcription factor Nuclear Factor Kappa B (NF-κB), a primary regulator of pro-inflammatory responses. researchgate.netnih.gov Zinc deficiency can lead to an elevated inflammatory response and increased host tissue damage. researchgate.netnih.gov The presence of arsenic can further intensify this by enhancing the inflammatory response in zinc-deficient cells. nih.gov The mechanisms by which zinc offers protection include the reduction of oxidative stress and the restoration of function to zinc-dependent proteins. researchgate.netresearchgate.net

Nephrotoxicity and Hepatotoxicity Mitigation by Zinc Administration

Zinc administration has demonstrated a protective effect against the toxic impacts of arsenic on the kidneys (nephrotoxicity) and liver (hepatotoxicity). mdpi.com The underlying mechanism for this protection involves zinc's ability to reduce arsenic accumulation in these vital organs and to counteract arsenic-induced oxidative stress. nih.govmdpi.com

Studies in animal models have shown that zinc supplementation can significantly decrease the concentration of arsenic in the liver and spleen. nih.gov This reduction in tissue burden is a critical factor in mitigating arsenic's toxic effects. nih.gov Zinc appears to influence the expression of transporters involved in arsenic uptake and efflux. For instance, in the kidneys of mice, zinc supplementation was found to decrease the expression of aquaglyceroporin 9 (Aqp9), a channel that can transport arsenic into cells, while increasing the expression of transporters like multidrug resistance-associated protein 1 (Mrp1) that help export substances from cells. nih.gov

In the context of the liver, zinc supplementation has been shown to protect against arsenic-induced damage in various animal models. mdpi.com The protective mechanisms of zinc are multifaceted, including the reduction of oxidative stress and the preservation of mitochondrial function. mdpi.com Arsenic is known to induce the production of reactive oxygen species (ROS), which can lead to cellular damage and apoptosis (programmed cell death). mdpi.com Zinc helps to counteract this by supporting antioxidant defense systems. nih.gov

Furthermore, zinc plays a role in modulating signaling pathways involved in inflammation and cell death that are often triggered by arsenic exposure. semanticscholar.org For example, zinc can influence the Nrf2 pathway, which is crucial for cellular antioxidant responses, and the NF-κB pathway, which is central to inflammatory processes. semanticscholar.org By modulating these pathways, zinc can help to alleviate the inflammation and apoptosis in kidney and liver cells that are induced by arsenic. semanticscholar.org

Bioaccumulation and Translocation Dynamics in Plant Systems (e.g., Rice, Wheat, Barley)

The uptake and movement of zinc and arsenic in plants are complex processes that are crucial for understanding crop safety and productivity in contaminated environments. The presence of one element can significantly influence the bioaccumulation and translocation of the other, with implications for the entire food chain.

In rice (Oryza sativa), a staple food for a large portion of the world's population, the interaction between zinc and arsenic is of particular concern. Studies have shown that the application of zinc to the soil can affect the uptake and distribution of arsenic in the rice plant. The specific effects can depend on the forms of zinc and arsenic present, the soil conditions, and the rice variety. Generally, zinc and arsenic can compete for the same transport pathways into the root cells. For instance, some transporters in the ZIP (ZRT/IRT-like Protein) family, which are responsible for zinc uptake, can also transport arsenic.

Once inside the plant, zinc and arsenic are translocated from the roots to the shoots and, ultimately, to the grains. The efficiency of this translocation process determines the concentration of these elements in the edible parts of the plant. Research has indicated that the presence of zinc can influence the expression of genes involved in arsenic transport and sequestration. For example, phytochelatins and their precursor, glutathione, are molecules that can bind to arsenic, effectively detoxifying it and sequestering it in the vacuoles of root cells, thereby reducing its translocation to the shoots and grains. Zinc is an essential cofactor for enzymes involved in the synthesis of these compounds.

In wheat (Triticum aestivum) and barley (Hordeum vulgare), similar interactions between zinc and arsenic have been observed. The application of zinc fertilizers in soils contaminated with arsenic can have variable effects on arsenic accumulation in the grains. In some cases, increased zinc levels in the soil can lead to a decrease in arsenic uptake by the roots due to competitive inhibition at the transporter level. However, the translocation of arsenic from the roots to the shoots and grains is a separate process that can also be influenced by the plant's zinc status.

The form of arsenic in the soil (arsenite or arsenate) also plays a significant role. Arsenate is a phosphate (B84403) analog and is primarily taken up through phosphate transporters. Therefore, the phosphorus status of the soil can also interact with both zinc and arsenic uptake. The complex interplay between these nutrients highlights the challenges in managing arsenic contamination in agricultural systems.

Effects on Crop Yield and Agronomic Traits under Arsenic Contamination

Arsenic contamination in agricultural soils poses a significant threat to crop production by negatively impacting plant growth, development, and ultimately, yield. The presence of arsenic can lead to a range of phytotoxic effects, including reduced germination, stunted root and shoot growth, decreased biomass, and impaired photosynthetic activity. These detrimental effects are often linked to arsenic-induced oxidative stress.

Zinc, as an essential micronutrient for plants, plays a vital role in numerous physiological and biochemical processes, including enzyme activation, protein synthesis, and carbohydrate metabolism. Adequate zinc nutrition is crucial for maintaining crop health and productivity. When crops are grown in arsenic-contaminated soils, the application of zinc can have a significant impact on mitigating arsenic toxicity and improving agronomic traits.

Furthermore, the interaction between zinc and arsenic at the uptake level, as discussed in the previous section, can also contribute to improved crop performance. By reducing the amount of arsenic taken up by the plant, zinc can lessen the internal concentration of this toxic element, thereby minimizing its phytotoxic effects. This can lead to improvements in various agronomic traits, such as plant height, tiller number, panicle length, and ultimately, grain yield.

Industrial and Emerging Applications of Zinc Arsenate

Application in Hydrometallurgical Processes

In the hydrometallurgical production of zinc, the purity of the zinc sulphate electrolyte is paramount for efficient electrowinning. Certain impurities, particularly cobalt, can significantly disrupt the process even at low concentrations. Cobalt removal is challenging and is typically achieved through a cementation process using zinc dust, which is often activated by arsenic compounds.

The purification of zinc sulphate solutions often involves the removal of more electropositive elements like copper, cadmium, cobalt, and nickel by adding zinc dust in a process known as cementation. While copper and cadmium can be cemented relatively easily, the removal of cobalt is kinetically hindered, especially in the presence of high zinc concentrations. up.ac.zafishersci.se To overcome this, activating agents are required, with arsenic compounds being widely used in conjunction with copper. fishersci.sescispace.comcollectionscanada.gc.ca

The addition of an arsenic activator, such as arsenic trioxide, to the zinc sulphate solution facilitates the precipitation of cobalt. scispace.comresearchgate.net This "hot arsenic-zinc dust" method is a standard industry practice. scispace.com Zinc arsenate hydroxide (B78521) has been successfully used as an activator for zinc powder in this context. researchgate.net

The role of arsenic in enhancing cobalt cementation is a subject of detailed study. Thermodynamic calculations confirm that arsenic increases the driving force for the reaction. up.ac.zaresearchgate.netresearchgate.net It allows for the precipitation of cobalt at more positive potentials by forming intermediate compounds like cobalt arsenide (CoAs), which are more stable than cobalt metal alone. up.ac.zaresearchgate.netresearchgate.net This effectively lowers the kinetic barrier for cobalt removal from the electrolyte. researchgate.net

The process is complex and involves several factors. The cementation of cobalt is often characterized by a two-stage kinetic model: an initial fast stage followed by a much slower second stage. up.ac.za Research has shown that the rate of cobalt cementation can be improved by using finer zinc dust particles, increasing the temperature, and recirculating some of the cobalt precipitate. up.ac.zaresearchgate.net The presence of other activators, like copper, is also crucial. researchgate.net While effective, a significant surplus of zinc dust is often required for this process. scispace.com

ParameterRecommended ConditionRationale
Activator Arsenic compounds (e.g., Arsenic Trioxide, this compound)Increases thermodynamic driving force by forming stable cobalt arsenide. up.ac.zaresearchgate.netresearchgate.net
Co-Activator Copper ionsWorks in conjunction with arsenic to facilitate the cementation process. researchgate.net
Temperature 70-90 °CIncreases reaction kinetics for the initial fast stage of cementation. up.ac.zascispace.com
Zinc Dust Fine particle sizeProvides a larger surface area, enhancing the reaction rate. up.ac.za

Utilization of this compound Zeolite Analogues for Toxic Waste Immobilization

Zeolites are crystalline aluminosilicates with porous structures that are widely used as adsorbents and catalysts. The synthesis of zeolite analogues using different elements is an active area of research. Zeolite analogues with frameworks made of zinc and arsenic have been explored for their potential to immobilize toxic waste by incorporating waste metals directly into their structure. acs.orgnih.gov

Several this compound frameworks with zeolite-type topologies have been synthesized, including those with ABW, gismondine, and ZK-5 structures. acs.orgcsulb.edu A new, low-temperature synthetic route for an ammonium (B1175870) this compound with an ABW-type structure has been developed. acs.orgnih.govacs.org However, the practical application of these materials for waste immobilization in aqueous environments faces significant challenges. Studies on the ABW-type ammonium this compound revealed that the material is highly unstable and very soluble when exposed to water, leading to a decrease in crystallinity and significant leaching of arsenate into the solution. acs.org This instability currently limits their utility in aqueous waste treatment scenarios. acs.org

Exploration of this compound Frameworks in Catalysis and Separation Technologies

The porous nature of zeolite-type materials makes them ideal candidates for applications in catalysis and separation technologies. nih.gov Consequently, the successful synthesis of open-framework zinc arsenates has led to the exploration of their potential in these fields. csulb.educsulb.edu

While direct, large-scale applications of this compound frameworks in industrial catalysis and separation are still in the exploratory phase, the field of zinc-based metal-organic frameworks (MOFs) provides a promising parallel. Zinc-based MOFs have demonstrated utility as catalysts for various organic reactions, including CO2 conversion, and as effective adsorbents for gas separation and the removal of contaminants like arsenic and lead from water. nih.govijeast.comacs.org

The existence of thermally stable, open-framework this compound phases with three-dimensional channel systems suggests their potential as catalysts or molecular sieves. csulb.edu For instance, a family of microporous zincophosphate/arsenate materials has been synthesized that exhibits thermal stability up to 600 °C and shows typical "zeolitic" dehydration/rehydration and ion-exchange properties, which are crucial for catalytic and separation processes. csulb.edu Although the field is emerging, the structural similarities of this compound frameworks to well-established catalytic materials like zeolites and MOFs indicate a potential avenue for future research and development.

Future Research Directions

Development of Advanced Zinc Arsenate Materials with Tailored Properties

Future research is directed towards the synthesis of advanced this compound materials with precisely controlled properties. This involves moving beyond bulk materials to create structured and composite forms. A key area of interest is the development of open-framework this compound and zincophosphate/arsenate materials. acs.org These materials possess microporous structures with channels and cavities that can be modified by the choice of guest cations like sodium, potassium, or rubidium, which influences the crystal structure and thermal stability up to 600 °C. acs.org

The synthesis of zinc-based nanoparticles (NPs), such as zinc oxide (ZnO) nanoparticles, represents another significant research avenue. chalcogen.roscielo.org.mxresearchgate.netdavidpublisher.com Methods like chemical precipitation, sol-gel, and green synthesis using plant extracts are being explored to control nanoparticle size, morphology, and surface properties. scielo.org.mxresearchgate.netiosrphr.org The properties of these nanomaterials are highly dependent on the synthesis procedure. chalcogen.ro For instance, green synthesis approaches can enhance the stability of ZnO-NPs in aqueous solutions, which is crucial for their application in water purification. researchgate.net The development of zinc-based metal-organic frameworks (MOFs) also shows promise, with their high stability and efficiency in arsenic removal highlighting the importance of material design. nih.gov Research will likely focus on tuning the physical properties of these materials, such as crystal structure, particle size, and surface area, to enhance their performance in targeted applications. researchgate.net

In-depth Mechanistic Studies of Environmental and Biological Interactions at the Atomic Level

A critical direction for future research is to gain a deeper, atomic-level understanding of how this compound interacts with its environment and with living organisms. The interaction between zinc and arsenic in soil and water systems is complex. Studies have shown that the presence of zinc can reduce the concentration of arsenic in soil pore-water, potentially through adsorption or surface precipitation, although the formation of homogenous this compound precipitates has not been conclusively established in some studies. nih.govmdpi.com Future work will likely employ advanced spectroscopic and microscopic techniques to elucidate the precise mechanisms of co-sorption and precipitation at mineral-water interfaces, such as on goethite. udel.edu

From a biological perspective, research will continue to investigate the interplay between zinc and arsenic within organisms. Arsenic exposure is known to induce oxidative stress by generating reactive oxygen species (ROS) and can interfere with DNA repair mechanisms. nih.gov A key mechanism involves arsenic's interaction with zinc finger proteins, which are crucial for DNA repair and other cellular functions. nih.gov Arsenic can cause the loss of zinc from these proteins, impairing their function. Further studies are needed to understand these interactions at the atomic level, which could clarify the mechanisms of arsenic toxicity and the potential protective role of zinc. nih.govplos.org Investigating how zinc supplementation or the application of zinc-based nanoparticles affects arsenic uptake, translocation, and metabolic pathways in plants is also a significant area of future research. mdpi.commdpi.comfrontiersin.orgnih.gov

Optimization and Scalability of this compound-Based Remediation Strategies

Improving and scaling up remediation strategies that utilize zinc-based materials to remove arsenic from contaminated soil and water is a major research goal. Zinc has been shown to have an antagonistic relationship with arsenic, where increased zinc levels in soil can reduce arsenic's availability and its accumulation in plants. scirp.org This finding suggests a potential strategy for mitigating arsenic toxicity in contaminated agricultural soils. scirp.org

Future research will focus on optimizing these remediation techniques to make them more efficient, cost-effective, and practical for large-scale application. iwaponline.com This includes developing and testing various materials, such as biochar/nano-zerovalent zinc composites and zinc-based MOFs, for their arsenic removal capabilities. nih.goviwaponline.com Studies on the performance of these materials under different environmental conditions (e.g., varying pH) are crucial. For example, zinc oxide and hydroxide (B78521) carbonate have demonstrated high arsenate removal efficiency at a pH of 8. acs.org Furthermore, research into the scalability of these technologies, including their application in systems like vertical flow wetlands and the potential for regeneration and reuse of adsorbent materials, is essential for real-world implementation. mdpi.comresearchgate.netresearchgate.net The long-term performance, environmental impact, and management of any secondary waste generated are also critical considerations for future studies. nih.goviwaponline.com

Exploration of Novel Applications in Nanoscience and Biotechnology

The unique properties of this compound and related zinc-based nanomaterials open doors for novel applications in nanoscience and biotechnology. mrforum.comresearchgate.netijrpns.com In nanoscience, zinc arsenide (ZnAs2), a related binary compound, is recognized for its semiconductor properties and potential use in optoelectronic devices like infrared detectors. cymitquimica.com The ability to tune its electrical and optical properties through doping creates opportunities for developing new technologies. cymitquimica.com Similarly, zinc oxide nanoparticles have a wide range of potential applications due to their unique semiconducting and piezoelectric properties, including use in sensors and solar cells. chalcogen.rodavidpublisher.com Future research could explore the synthesis of this compound nanoparticles and their potential in these areas. iosrphr.org

In biotechnology, the interaction between arsenic and proteins offers avenues for new developments. oup.com For instance, arsenic-based affinity chromatography is a technique used to purify proteins containing specific thiol groups. oup.com The unique chemical properties of zinc-based nanomaterials, combined with their biocompatibility in some forms, make them promising candidates for biomedical applications. mrforum.comresearchgate.netijrpns.com Research into the use of zinc-based nanoparticles for drug delivery, bio-imaging, and as antimicrobial agents is ongoing. iosrphr.orgijrpns.com Future studies may explore the potential of precisely engineered this compound nanostructures in these and other emerging biotechnological applications, such as the development of highly sensitive and selective arsenic biosensors. oup.commdpi.com

Q & A

Q. What key physicochemical properties of zinc arsenate are critical for experimental design?

this compound (Zn₃(AsO₄)₂) exhibits a density of 3.309 g/cm³ and low solubility in water (0.07 g/L), though solubility increases in saline solutions due to complex halide formation (e.g., Zn(Hal)₃·Zn(OH)₂) . Its decomposition at 100°C necessitates controlled temperature conditions during synthesis and storage. Researchers must account for pH-dependent solubility, as alkaline environments (pH 8–8.2) reduce zinc ion release, impacting toxicity studies .

Q. What standardized analytical techniques are recommended for quantifying this compound in environmental samples?

  • X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) identify crystalline phases and surface complexes, distinguishing this compound from co-precipitates like zinc hydroxide carbonate .
  • Inductively coupled plasma mass spectrometry (ICP-MS) provides precise quantification of arsenic and zinc ions in aqueous solutions, with detection limits <1 ppb.
  • Adsorption isotherm models (e.g., Freundlich) evaluate arsenate removal efficiency in remediation studies, requiring pH control (4–8) to account for speciation changes .

Q. What are the primary toxicity concerns associated with this compound in laboratory settings?

this compound is classified as a Group 1 hazardous substance (UN1712) due to arsenic release, which inhibits cellular respiration. While IARC studies report no carcinogenicity in rats, these results are contested due to flawed experimental designs (e.g., short exposure periods, low doses). Researchers must use secondary containment and monitor airborne arsenic levels via atomic absorption spectroscopy (AAS) during handling .

Advanced Research Questions

Q. How do conflicting solubility data for this compound in aqueous systems impact experimental design in environmental fate studies?

Discrepancies arise from ionic strength variations (e.g., seawater vs. distilled water) and system openness. In closed systems, equilibrium solubility of calcium arsenate is 0.055 g/L, but in saline environments, zinc forms stable halide complexes, reducing free Zn²⁺ availability . Methodological recommendations:

  • Use dynamic flow-through systems to simulate field conditions.
  • Monitor pH and chloride ion concentrations continuously.
  • Pre-saturate solutions with this compound to establish equilibrium before toxicity assays .

Q. What methodological challenges arise when distinguishing this compound precipitation from surface complexation in adsorption studies?

Co-occurrence of precipitation (Zn₃(AsO₄)₂) and surface complexation (e.g., ≡FeO–Zn–AsO₄) complicates mechanistic analysis. To resolve this:

  • Conduct sequential extraction experiments with chelating agents (e.g., EDTA) to isolate adsorbed vs. precipitated fractions.
  • Pair scanning electron microscopy (SEM) with energy-dispersive X-ray spectroscopy (EDS) to map elemental distribution on adsorbent surfaces .

Q. How can researchers reconcile discrepancies between laboratory and field performance data of this compound in antifouling applications?

Laboratory trials often underestimate field degradation due to static conditions and artificial seawater. In Mar del Plata harbor trials, this compound’s antifouling efficacy dropped after 12 months due to binder erosion and microbial activity. Recommendations:

  • Use rotating raft experiments to simulate tidal action.
  • Incorporate synchrotron-based X-ray absorption spectroscopy (XAS) to study real-time binder-pigment interactions .

Data Contradiction Analysis

Contradiction Resolution Strategy References
Low lab-reported solubility vs. rapid field leachingAttribute to chloride-induced complexation; validate with seawater-equivalent ionic strength buffers.
Negative carcinogenicity in rats vs. human toxicityRe-evaluate using chronic exposure models (≥24 months) and arsenic speciation analysis.

Methodological Best Practices

  • Synthesis : Prepare this compound via aqueous reaction of ZnSO₄ and Na₂HAsO₄ at pH 6.5–7.5 to avoid hydroxide co-precipitation .
  • Safety : Use glove boxes for powder handling and HPLC-grade water for solubility tests to minimize contamination .
  • Data Reporting : Include raw solubility and adsorption data in appendices with detailed instrument calibration protocols .

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